[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine
CAS No.: 142078-36-2
Cat. No.: VC21282176
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142078-36-2 |
|---|---|
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 227.65 g/mol |
| IUPAC Name | (E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine |
| Standard InChI | InChI=1S/C9H10ClN3O2/c1-12(2)4-3-7-5-9(10)11-6-8(7)13(14)15/h3-6H,1-2H3/b4-3+ |
| Standard InChI Key | ZKXSBZKRONWVMK-ONEGZZNKSA-N |
| Isomeric SMILES | CN(C)/C=C/C1=CC(=NC=C1[N+](=O)[O-])Cl |
| SMILES | CN(C)C=CC1=CC(=NC=C1[N+](=O)[O-])Cl |
| Canonical SMILES | CN(C)C=CC1=CC(=NC=C1[N+](=O)[O-])Cl |
Introduction
[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine is a chemical compound that has garnered attention in various research contexts due to its unique structure and reactivity. This compound is also known by several synonyms, including (E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine and [2-(2-chloro-5-nitropyridin-4-yl)vinyl]dimethylamine, with the CAS number 142078-36-2 .
Synthesis and Reactivity
The synthesis of [2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine typically involves several steps, starting with the preparation of 2-chloro-5-nitropyridine as a key precursor. This compound is generally stable under standard laboratory conditions but is sensitive to moisture and strong acids/bases.
Synthesis Steps:
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Preparation of 2-Chloro-5-nitropyridine: This involves nitration and chlorination reactions of pyridine derivatives.
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Formation of Vinyl Group: The introduction of a vinyl group to the pyridine ring, often through reactions involving alkenyl halides or aldehydes.
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Dimethylamine Substitution: The final step involves the substitution of the vinyl group with dimethylamine, typically through nucleophilic substitution reactions.
Reactivity
As a vinyl amine, [2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine can participate in various chemical reactions, including Michael additions and nucleophilic substitutions, due to the reactivity of both the vinyl group and the amine functionality.
Applications and Research Findings
This compound has significant applications in organic synthesis and medicinal chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactivity makes it a versatile intermediate for constructing complex molecules.
Applications:
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Pharmaceutical Intermediates: Used in the synthesis of compounds with potential biological activity.
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Agrochemicals: May serve as a precursor for developing new pesticides or herbicides.
Availability and Handling
[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine is available from specialized chemical suppliers, such as Sigma-Aldrich, which provides it to early discovery researchers as part of a collection of rare and unique chemicals . Handling requires caution due to its sensitivity to moisture and strong acids/bases.
Handling Precautions:
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Storage: Store in a dry, well-ventilated area away from incompatible substances.
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Handling: Use protective equipment, including gloves and goggles, when handling.
Future Directions:
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Biological Activity Studies: Investigating the biological activity of this compound and its derivatives could reveal new therapeutic targets.
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Synthetic Methodology: Developing more efficient and sustainable synthetic routes to this compound would enhance its accessibility for research purposes.
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